molecular formula C8H11BN2O2S B1421210 3-(3-Methylthioureido)phenylboronic acid CAS No. 1072946-17-8

3-(3-Methylthioureido)phenylboronic acid

Cat. No. B1421210
M. Wt: 210.07 g/mol
InChI Key: BRXUVOXFWKMDPA-UHFFFAOYSA-N
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Description

3-(3-Methylthioureido)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have various applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylboronic acid derivatives, including 3-(3-Methylthioureido)phenylboronic acid, have been utilized as efficient catalysts in organic synthesis. For instance, phenylboronic acid was employed as a non-toxic catalyst for the rapid and efficient one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages in terms of operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

Drug Delivery Systems

Phenylboronic acid-based materials, including 3-(3-Methylthioureido)phenylboronic acid, are widely studied for their applications in drug delivery systems. They have been used to construct glucose-responsive systems for insulin delivery. Recent advances include the development of nanogels, micelles, vesicles, and mesoporous silica nanoparticles for drug delivery (Ma & Shi, 2014).

Biomedical Engineering

Phenylboronic acid-containing nanomaterials have found applications in various fields of biomedical engineering due to their unique stimuli-responsive characteristics. These materials have been explored for their potential in creating nanostructures with different morphologies, which could exhibit additional morphology-related effects (Hasegawa et al., 2015).

Tumor Targeting and Penetration

Studies have shown that phenylboronic acid-decorated nanoparticles can enhance tumor targeting and penetration. This enhancement in targeting ability can improve tumor accumulation and antitumor effects, making these materials valuable in cancer therapy (Wang et al., 2016).

Carbohydrate Chemistry

Phenylboronic acid, including its derivatives, plays a significant role in carbohydrate chemistry. It has been utilized for the synthesis of specifically substituted or oxidized sugar derivatives, with applications ranging from chromatographic solvents to the isolation of compounds from mixtures (Ferrier, 1972).

Diagnostic and Therapeutic Applications

Phenylboronic acid derivatives have been researched for their potential in diagnostic and therapeutic applications. Their unique chemistry has been exploited for biosensors and drug delivery systems, with a focus on interactions with glucose and sialic acid (Lan & Guo, 2019).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

[3-(methylcarbamothioylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXUVOXFWKMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674414
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylthioureido)phenylboronic acid

CAS RN

1072946-17-8
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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